molecular formula C34H26N2O5 B11558306 2-({(E)-[17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)

2-({(E)-[17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)

Cat. No.: B11558306
M. Wt: 542.6 g/mol
InChI Key: WGMXUWPLROIYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({(E)-[17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID typically involves multiple steps, including the formation of the pentacyclic core, introduction of the ethoxyphenyl group, and final coupling with benzoic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure consistency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-({(E)-[17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({(E)-[17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-[17-(4-METHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID
  • 2-({(E)-[17-(4-PROPOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID

Uniqueness

The uniqueness of 2-({(E)-[17-(4-ETHOXYPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAEN-1-YL]METHYLENE}AMINO)BENZOIC ACID lies in its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C34H26N2O5

Molecular Weight

542.6 g/mol

IUPAC Name

2-[[17-(4-ethoxyphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylideneamino]benzoic acid

InChI

InChI=1S/C34H26N2O5/c1-2-41-21-17-15-20(16-18-21)36-31(37)29-28-22-9-3-6-12-25(22)34(30(29)32(36)38,26-13-7-4-10-23(26)28)19-35-27-14-8-5-11-24(27)33(39)40/h3-19,28-30H,2H2,1H3,(H,39,40)

InChI Key

WGMXUWPLROIYEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)C=NC7=CC=CC=C7C(=O)O

Origin of Product

United States

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